a basic understanding of silicic acid hydrate
a basic understanding of silicic acid hydrate
An In-depth Technical Guide to Silicic Acid Hydrate for Researchers and Drug Development Professionals
Introduction: Understanding Silicic Acid
Silicic acid is a general term for a family of chemical compounds containing silicon, oxygen, and hydrogen, with the generic formula [SiOₓ(OH)₄₋₂ₓ]ₙ.[1][2] These compounds are considered hydrated forms of silicon dioxide (silica). The simplest and most fundamental form, particularly in biological contexts, is orthosilicic acid (OSA) , Si(OH)₄.[3][4] Other forms include metasilicic acid (H₂SiO₃), disilicic acid (H₂Si₂O₅), and pyrosilicic acid (H₆Si₂O₇).[3][4]
In aqueous solutions, orthosilicic acid is the predominant monomeric form. However, it is highly unstable at concentrations above its solubility limit (approx. 100 ppm) and readily undergoes polycondensation to form dimers, oligomers, and eventually polymeric silica (B1680970) gel.[5][6] This inherent instability has led to the development of stabilized forms for therapeutic and research applications, most notably choline-stabilized orthosilicic acid (ch-OSA) .[7][8][9]
This guide provides a technical overview of silicic acid hydrate, focusing on the properties, synthesis, analysis, and biological relevance of orthosilicic acid, which is the bioavailable form of silicon for humans, animals, and plants.[3][10][11] Its role in bone mineralization, collagen synthesis, and the health of skin, hair, and nails makes it a compound of significant interest for drug development professionals.[3][10][12]
Chemical and Physical Properties
Orthosilicic acid is a weak acid with silicon tetrahedrally coordinated to four hydroxyl groups.[6] Its physicochemical properties are fundamental to its behavior in both chemical and biological systems.
Table 1: Physicochemical Properties of Orthosilicic Acid
| Property | Value / Description | Source(s) |
| Molecular Formula | H₄SiO₄ or Si(OH)₄ | [1][2][3] |
| Molecular Weight | 96.11 g/mol | [1] |
| Appearance | Exists in dilute aqueous solution; solid forms are typically polymeric silica. | [4][5] |
| Aqueous Solubility | Sparingly soluble; stable below ~100 ppm (approx. 1-2 mM). | [5][6] |
| Acidity (pKa) | pKa₁ = 9.84, pKa₂ = 13.2 (at 25 °C) | [5][13] |
| Conjugate Base | Orthosilicate (SiO₄⁴⁻) | [1] |
The tendency of orthosilicic acid to polymerize is a critical characteristic. This process involves condensation reactions where silanol (B1196071) (Si-OH) groups from two molecules combine to form a siloxane (Si-O-Si) bridge, releasing a water molecule.
Caption: Polycondensation of orthosilicic acid.
Synthesis and Preparation
Silicic acid solutions can be prepared through several methods, primarily involving the acidification of silicate (B1173343) salts or the hydrolysis of silicon compounds.
General Laboratory Synthesis
-
Acidification of Sodium Silicate : A common method involves the acidification of an aqueous solution of sodium silicate (water glass) with an acid like hydrochloric or sulfuric acid.[4][14] The resulting solution contains monomeric orthosilicic acid, but it will quickly polymerize if the concentration is too high.
-
Ion Exchange : Crystalline silicic acids can be prepared by passing solutions of sodium silicates through an ion-exchange resin to remove the sodium cations.[5]
-
Hydrolysis of Silicon Esters : Orthosilicic acid is considered the product of the hydrolysis of its esters, such as tetrabenzoxysilicon, a method often employed in sol-gel synthesis.[15]
Preparation of Choline-Stabilized Orthosilicic Acid (ch-OSA)
Due to the instability of OSA, stabilization is crucial for creating a bioavailable supplement. Choline (B1196258) acts as a potent stabilizer by forming a complex with OSA, preventing the monomers from polymerizing.[9][16]
General Protocol for ch-OSA Synthesis:
-
Step 1: Hydrolysis: A silicon-containing compound is hydrolyzed in a solution containing choline. This forms a solution of choline-stabilized orthosilicic acid and its initial oligomers.[9]
-
Step 2: Alkalinization: The solution is then treated with a weak alkalinizing agent that lacks free hydroxyl groups to adjust the pH.[9]
-
Step 3: Stabilization: The choline molecules interact with the orthosilicic acid, preventing the formation of extensive Si-O-Si networks and keeping the silicon in a bioavailable, monomeric or small oligomeric form.[9][16]
Analytical Characterization and Experimental Protocols
Several spectroscopic techniques are employed to characterize silicic acid and its derivatives.
Key Analytical Techniques
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a powerful tool for studying the connectivity of silicon atoms. It can distinguish between different silicate species (Qⁿ, where 'n' is the number of bridging oxygen atoms around the silicon atom).[17][18] For instance, monomeric orthosilicic acid (Q⁰) can be differentiated from end-groups of chains (Q¹) and more complex polymeric structures (Q², Q³, Q⁴).[18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the vibrational modes of chemical bonds. It can differentiate between various forms of silica based on their degree of crystallinity and the presence of specific bonds like Si-O-Si and Si-OH.[20][21][22] The broadening of the Si-O-Si absorption band can indicate a decrease in internal order.[20][22]
Table 2: Spectroscopic Data for Silicic Acid Characterization
| Technique | Parameter | Typical Value / Range | Interpretation | Source(s) |
| ²⁹Si NMR | Chemical Shift (Q⁰) | -65 to -75 ppm | Isolated silicate units (monomeric orthosilicic acid) | [18] |
| Chemical Shift (Q¹) | -78 to -82.5 ppm | End-groups of silicate chains (dimers/oligomers) | [18] | |
| Chemical Shift (Q² / Q³) | -92 to -102 ppm | Middle groups in silicate chains and sheets | [23] | |
| FTIR | Si-O-Si Stretch | ~1070-1200 cm⁻¹ | Asymmetric stretching of siloxane bridges in polymers | [24] |
| Si-OH Stretch | ~950-970 cm⁻¹ | Stretching of silanol groups, indicative of monomeric or surface groups | [22] | |
| Si-O-Si Bend | ~800 cm⁻¹ | Bending vibration; band shape relates to crystallinity | [22] |
Experimental Workflow
The characterization of a novel silicic acid formulation, such as for a drug delivery system, would typically follow a structured workflow.
Caption: Experimental workflow for silicic acid characterization.
Protocol: Molybdate Reaction for Silicic Acid Quantification
The reaction with molybdate anions is a classic colorimetric method to quantify monomeric and simple oligomeric silicic acid in solution.[5]
-
Principle : Silicic acid reacts with molybdate in an acidic solution to form a yellow silicomolybdate complex. This reaction is rapid for monomers and slow for polymers.
-
Procedure Outline :
-
Prepare an acidic molybdate reagent (e.g., ammonium (B1175870) molybdate in sulfuric acid).
-
Add the reagent to the aqueous sample containing silicic acid.
-
Allow the reaction to proceed for a specific time. Monomeric OSA reacts almost completely within 75-120 seconds, while dimers may take 10 minutes.[5] Colloidal silica does not react.[5]
-
Stop the reaction and reduce the silicomolybdate complex (e.g., with sodium sulfite (B76179) or ascorbic acid) to form a stable blue complex.
-
Measure the absorbance of the blue solution using a spectrophotometer (typically around 810 nm) and quantify against a standard curve.
-
Biological Role and Applications in Drug Development
The biological effects of silicon are attributed to its bioavailable form, orthosilicic acid.[3] OSA has been demonstrated to play a role in several physiological processes, making it a target for supplementation and therapeutic development.
Mechanism of Action: Collagen Synthesis
Orthosilicic acid is believed to stimulate the synthesis of Type I collagen, a critical protein for the health of bone, skin, and connective tissues.[7] Choline-stabilized OSA (ch-OSA) has been shown in clinical trials to improve skin microrelief, reduce hair and nail brittleness, and positively affect markers of bone formation.[7][25] The proposed mechanism involves the upregulation of enzymes essential for collagen production. The choline component of ch-OSA may also contribute by neutralizing homocysteine, a compound known to degrade collagen.[16]
Caption: Proposed mechanism of ch-OSA in collagen synthesis.
Applications
-
Bone Health : OSA supplementation has been investigated as an adjunct therapy for osteopenia by stimulating markers of bone formation.[7]
-
Dermatology and Cosmetics : Oral intake of ch-OSA has been shown to improve skin elasticity and reduce roughness in women with photodamaged skin, as well as strengthen hair and nails.[8][25][26]
-
Drug Delivery : Silica's biodegradability and biocompatibility make it an attractive material for drug delivery systems.[13] It degrades in the body to orthosilicic acid, which is then excreted via the kidneys.[13] Unlike some polymer-based systems, silica degradation does not create a highly acidic microenvironment.[13]
-
Other Applications : Silicic acid is also used in pharmaceutical formulations as a stabilizer and anti-caking agent and to improve drug bioavailability.[14][27]
Safety and Toxicology
Synthetic amorphous silica, the dehydrated polymer of silicic acid, is generally regarded as safe (GRAS) by the FDA.[13] Toxicological studies on silicic acid indicate a low potential for toxicity.
Table 3: Summary of Toxicological Data for Silicic Acid
| Exposure Route | Endpoint | Value | Species | Source |
| Oral | LD₅₀ | >5,000 mg/kg | Rat | [28] |
| Dermal | LD₅₀ | >5,000 mg/kg | Rabbit | [28] |
| Inhalation (dust/mist) | LC₅₀ | >5.01 mg/L/4h | Rat | [28] |
Silicic acid is not classified as a skin/eye irritant, sensitizer, mutagen, or carcinogen.[28] When handling as a powder, standard precautions to avoid dust inhalation should be taken.[29][30]
Conclusion
Silicic acid hydrate, and specifically its monomeric form orthosilicic acid, is a compound of growing importance in materials science, geochemistry, and medicine. For researchers and drug development professionals, its significance lies in its biological activity and its potential for therapeutic applications. The development of stabilized formulations like ch-OSA has overcome the inherent instability of orthosilicic acid, enabling its use as an oral supplement to support bone, skin, and connective tissue health by stimulating collagen synthesis. A thorough understanding of its chemistry, including its propensity for polymerization and the analytical methods for its characterization, is essential for harnessing its full potential in pharmaceutical and biomedical applications.
References
- 1. Silicic Acid: Structure, Properties & Uses Explained [vedantu.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farabi.university [farabi.university]
- 5. Silicic acid - Wikipedia [en.wikipedia.org]
- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline-stabilized orthosilicic acid supplementation as an adjunct to Calcium/Vitamin D3 stimulates markers of bone formation in osteopenic females: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosil.ro [biosil.ro]
- 9. EP1371289A1 - Choline-silicic acid complex - Google Patents [patents.google.com]
- 10. Biological and therapeutic effects of ortho-silicic acid and some ortho-silicic acid-releasing compounds: New perspectives for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. optimizeorganics.ca [optimizeorganics.ca]
- 12. violapharm.com [violapharm.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. nbinno.com [nbinno.com]
- 15. Orthosilicic acid - Wikipedia [en.wikipedia.org]
- 16. biosil.beauty [biosil.beauty]
- 17. vuir.vu.edu.au [vuir.vu.edu.au]
- 18. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR | CoLab [colab.ws]
- 22. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]
- 23. Silylation of a crystalline silicic acid: an MAS NMR and porosity study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Effect of oral intake of choline-stabilized orthosilicic acid on skin, nails and hair in women with photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. datahorizzonresearch.com [datahorizzonresearch.com]
- 28. carlroth.com:443 [carlroth.com:443]
- 29. louisville.edu [louisville.edu]
- 30. spectrumchemical.com [spectrumchemical.com]
